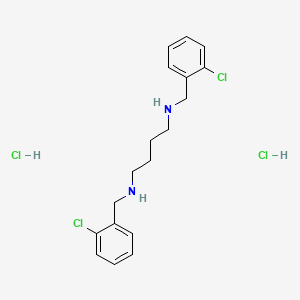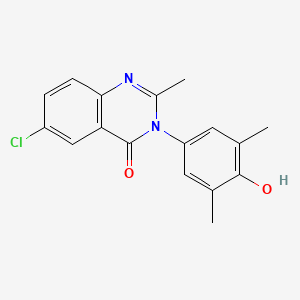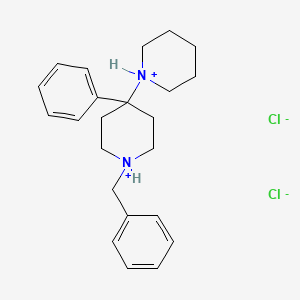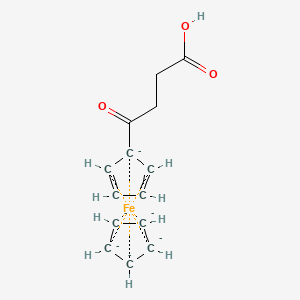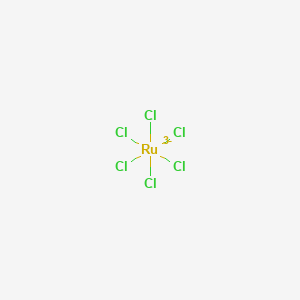
Hexachlororuthenate(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexachlororuthenate(III) is a coordination compound with the formula [RuCl6]3-. It is a member of the platinum group metals and is known for its unique chemical properties and applications in various fields, including catalysis and materials science. This compound is typically encountered as potassium hexachlororuthenate(III) (K3[RuCl6]), which is a dark red crystalline solid.
準備方法
Synthetic Routes and Reaction Conditions: Hexachlororuthenate(III) can be synthesized through several methods. One common approach involves the reaction of ruthenium(III) chloride with hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete dissolution and reaction of the ruthenium chloride. The resulting solution is then evaporated to yield hexachlororuthenate(III) crystals .
Industrial Production Methods: In industrial settings, hexachlororuthenate(III) is often produced by the oxidation of ruthenium metal or lower oxidation state ruthenium compounds in the presence of chlorine gas. This process is conducted at elevated temperatures to facilitate the formation of the desired hexachlororuthenate(III) complex .
化学反応の分析
Types of Reactions: Hexachlororuthenate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states, such as ruthenium(IV) or ruthenium(VI) complexes.
Reduction: It can be reduced to lower oxidation states, such as ruthenium(II) complexes.
Substitution: Ligands in the hexachlororuthenate(III) complex can be substituted with other ligands, such as water or ammonia.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chlorine gas and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or hydrazine are often used.
Substitution: Ligand substitution reactions typically occur in aqueous solutions and may require heating to facilitate the reaction.
Major Products:
Oxidation: Higher oxidation state ruthenium complexes.
Reduction: Lower oxidation state ruthenium complexes.
Substitution: Various substituted ruthenium complexes depending on the ligands used.
科学的研究の応用
作用機序
The mechanism of action of hexachlororuthenate(III) complexes varies depending on their application:
Anticancer Activity: The cytotoxic effects are believed to be due to the generation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis.
Catalytic Activity: In catalytic applications, hexachlororuthenate(III) complexes facilitate the activation of substrates through coordination to the ruthenium center, enabling various chemical transformations.
類似化合物との比較
Hexachlororuthenate(III) can be compared to other similar compounds, such as:
Hexachlororhodate(III) ([RhCl6]3-): Similar in structure but with rhodium as the central metal.
Hexachloroiridate(III) ([IrCl6]3-): Contains iridium as the central metal and is used in different catalytic applications compared to hexachlororuthenate(III).
Hexachloroplatinate(IV) ([PtCl6]2-): Contains platinum and is used in various industrial applications, including catalysis and materials science.
特性
CAS番号 |
21595-26-6 |
|---|---|
分子式 |
Cl6Ru-3 |
分子量 |
313.8 g/mol |
IUPAC名 |
hexachlororuthenium(3-) |
InChI |
InChI=1S/6ClH.Ru/h6*1H;/q;;;;;;+3/p-6 |
InChIキー |
ZFBIHEFLSPUZGE-UHFFFAOYSA-H |
正規SMILES |
Cl[Ru-3](Cl)(Cl)(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(E)-4-(4-chlorophenyl)-3-phenylbut-2-enyl]pyrrolidin-1-ium;bromide](/img/structure/B13738838.png)

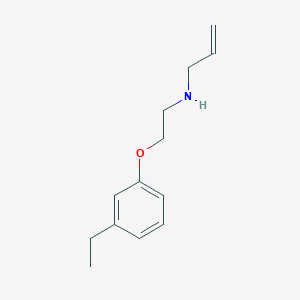

![Benzamide, N,N'-[6,13-bis(acetylamino)-2,9-diethoxy-3,10-triphenodioxazinediyl]bis-](/img/structure/B13738864.png)
![3,5,9,11-tetrazatetracyclo[5.5.2.02,6.08,12]tetradeca-1,3,5,7,9,11-hexaene](/img/structure/B13738867.png)
![Acetic acid, [(5-amino-2-chloro-4-fluorophenyl)thio]-, methyl ester](/img/structure/B13738875.png)
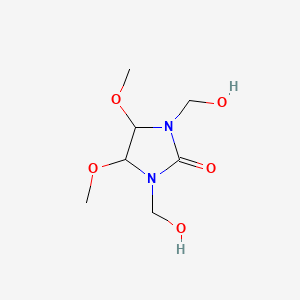
![4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13738882.png)
